molecular formula C7H5N3O2 B056153 5-Nitro-2-pyridineacetonitrile CAS No. 123846-66-2

5-Nitro-2-pyridineacetonitrile

Cat. No. B056153
M. Wt: 163.13 g/mol
InChI Key: PHCKNSBYAFTJKZ-UHFFFAOYSA-N
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Description

5-Nitro-2-pyridineacetonitrile is a nitro compound with a pyridine ring . It is a colorless solid that is used in organic synthesis and as a reagent in various scientific .


Molecular Structure Analysis

The molecular formula of 5-Nitro-2-pyridineacetonitrile is C7H5N3O2 . The molecule contains a total of 17 bonds. There are 12 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aliphatic), 1 nitro group (aromatic), and 1 Pyridine .

Scientific Research Applications

Photoreactive Properties

5-Nitro-2-pyridineacetonitrile and similar compounds have been noted for their photoreactive properties. Research indicates that ortho-nitrobenzylpyridines, compounds related to 5-Nitro-2-pyridineacetonitrile, exhibit photochromic activity, especially in the solid state. This characteristic stems from the intramolecular transfer of a benzylic proton to pyridyl nitrogen, assisted by an ortho-nitro group. At lower temperatures, a distinct mechanism involving radical species may be active. The photoreactive nature of these compounds makes them potential candidates for photon-based electronics due to their photochromic activity in solid state, minimal structural changes during photoreactions, and inherent polystability (Naumov, 2006).

High-Energy Materials

Compounds structurally similar to 5-Nitro-2-pyridineacetonitrile, like 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO), are noted for their applications in high-energy materials. NTO in particular is recognized for its reduced sensitivity, better thermal stability, and high performance, making it a potential substitute for current energetic ingredients in various applications. Comprehensive reviews on the synthesis of NTO, its particle morphology, sizes, and notable properties like insensitivity and performance have been conducted. Additionally, advanced forms of NTO, including derivatives and co-crystals, have been explored to enhance its features and extend its applications, highlighting its potential for wide-ranging uses in the future (Hanafi et al., 2019).

Synthetic Chemistry

Nitroisoxazolones, which are structurally related to 5-Nitro-2-pyridineacetonitrile, exhibit unique reactivity and have been emphasized as precursors for functionalized building blocks. Their multifunctional properties facilitate the construction of extensive compound libraries crucial for the development of new functional materials. The unique behavior of nitroisoxazolone motifs and their application in the synthesis of polyfunctionalized compounds are well-documented, highlighting their importance in synthetic chemistry for creating compounds not easily obtainable through alternative methods (Nishiwak, 2017).

Safety And Hazards

When handling 5-Nitro-2-pyridineacetonitrile, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains .

properties

IUPAC Name

2-(5-nitropyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c8-4-3-6-1-2-7(5-9-6)10(11)12/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCKNSBYAFTJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475851
Record name 5-NITRO-2-PYRIDINEACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-pyridineacetonitrile

CAS RN

123846-66-2
Record name 5-NITRO-2-PYRIDINEACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The crude product tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate (I-1b, 12 g, 47 mmol) was dissolved in 100 mL of HCl/EtOH (v/v 1:5) and stirred at 80° C. for 4 h. Then the mixture was concentrated, diluted with H2O, and extracted with EtOAc (4×40 mL). The combined extracts were concentrated, and the residue was purified by chromatography on silica gel (PE:EtOAc=3:1) to afford 2-(5-nitropyridin-2-yl)acetonitrile (I-1c) as a solid (7.7 g, 42.0% yield).
[Compound]
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100 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 5-nitro-2-chloropyridine (18 g, 113.5 mmol) in THF (100 ml) at room temperature K2CO3 (39.2 g, 283.8 mmol), cyanoacetic acid tert-butyl ester (24 g, 170.30 mmol) and 4 Å molecular sieves were added. The mixture was heated to reflux and stirred for 20 h. After concentrating the mixture under reduced pressure the residue was partitioned between ethyl acetate and saturated aqueous NaHCO3. The organic layer was washed with brine, dried over MgSO4, filtered and the solvent evaporated under reduced pressure. The obtained oil was dissolved in toluene (300 ml), toluene-4-sulfonic acid (2 g, 11.6 mmol) was added, and the mixture was heated to reflux for 2 h. The mixture then was stirred at room temperature for 16 h. After which the mixture was concentrated under reduced pressure. The residue was partitioned between ethyl acetate and water. The aqueous layer was extracted with ethyl acetate and the combined organic layers were washed with brine, dried over MgSO4, filtered, and the solvent evaporated under reduced pressure. Column chromatography (cyclohexane/dichloromethane, 4/1) gave the product as a colorless oil (10.3 g, 66%).
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18 g
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39.2 g
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24 g
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100 mL
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2 g
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Yield
66%

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